molecular formula C21H22N2O3S B2799655 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline CAS No. 866811-76-9

3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline

Cat. No.: B2799655
CAS No.: 866811-76-9
M. Wt: 382.48
InChI Key: KZUIEQBUKPCUSE-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, Including medicinal products .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those with substituents like methoxy and piperidinyl groups, are recognized for their effective anticorrosive properties. They exhibit good effectiveness against metallic corrosion due to their high electron density and ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This characteristic makes them valuable in protecting metals from corrosion, particularly in industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Research on quinoline derivatives has also extended into the field of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown significant potential in the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their electroluminescent properties make them suitable for applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the versatility of quinoline derivatives in the development of advanced materials for optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biomedical Applications

Quinoline and its derivatives have been extensively studied for their biomedical value, showcasing a wide range of applications from antimicrobial activities to the treatment of chronic and metabolic diseases. Modifying the quinoline structure can yield compounds with significant antimicrobial properties and potential treatments for diseases such as cancer and malaria. This demonstrates the critical role of quinoline derivatives in medicinal chemistry and drug discovery, offering a foundation for developing new therapeutic agents (Pereira et al., 2015).

Synthetic Methodologies

Quinoline derivatives are central to various synthetic strategies in organic chemistry, serving as crucial intermediates in the synthesis of complex molecules. Their reactivity and the ability to undergo nucleophilic aromatic substitution make them invaluable in constructing diverse organic compounds, further underlining their importance in synthetic organic chemistry and the development of novel synthetic methodologies (Pietra & Vitali, 1972).

Mechanism of Action

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

The future of piperidine derivatives in drug discovery looks promising. The development of new synthesis methods and the discovery of new therapeutic applications are areas of active research .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-4-piperidin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-26-16-10-11-19-18(14-16)21(23-12-6-3-7-13-23)20(15-22-19)27(24,25)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUIEQBUKPCUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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